molecular formula C19H21Cl2NO B3381045 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride CAS No. 2138256-21-8

1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride

Cat. No.: B3381045
CAS No.: 2138256-21-8
M. Wt: 350.3
InChI Key: WZFJVVIUAWMIKA-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C19H20ClNO·HCl It is known for its complex structure, which includes a piperidine ring substituted with benzyl and phenyl groups, and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Substitution Reactions: The piperidine ring is then substituted with benzyl and phenyl groups. This can be done using nucleophilic substitution reactions where benzyl and phenyl halides react with the piperidine ring.

    Introduction of the Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride group. This is usually achieved by reacting the substituted piperidine with phosgene (COCl2) under controlled conditions to form the carbonyl chloride functional group.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the benzyl or phenyl groups can be achieved using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or neutral conditions.

Major Products:

    Substitution Products: Amides, esters, or thioesters depending on the nucleophile used.

    Reduction Products: Corresponding alcohols or amines.

    Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride depends on its interaction with biological targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyl and phenyl groups may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    1-Benzyl-4-phenylpiperidine: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.

    4-Phenylpiperidine-4-carbonyl chloride: Lacks the benzyl group, which may affect its binding properties and reactivity.

    1-Benzyl-4-cyanopiperidine: Contains a cyano group instead of a carbonyl chloride, leading to different chemical and biological properties.

Uniqueness: 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride is unique due to the presence of both benzyl and phenyl groups along with a reactive carbonyl chloride functional group

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carbonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO.ClH/c20-18(22)19(17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10H,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFJVVIUAWMIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)Cl)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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